molecular formula C9H13NOS B14835976 3-(Dimethylamino)-5-(methylthio)phenol

3-(Dimethylamino)-5-(methylthio)phenol

Cat. No.: B14835976
M. Wt: 183.27 g/mol
InChI Key: GTHFDBWHDYVPDJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(methylsulfanyl)phenol is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-5-(methylsulfanyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol as the base compound.

    Dimethylation: The phenol undergoes dimethylation to introduce the dimethylamino group. This can be achieved using dimethylamine and a suitable catalyst under controlled conditions.

    Methylsulfanylation: The next step involves the introduction of the methylsulfanyl group. This can be done using methylthiol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-(dimethylamino)-5-(methylsulfanyl)phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to achieve desired reaction outcomes.

    Purification: Post-reaction purification steps to isolate the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The phenol group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of simpler amine or thiol derivatives.

    Substitution: Formation of halogenated or alkylated phenol derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-5-(methylsulfanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    5-(Methylsulfanyl)phenol: Lacks the dimethylamino group, leading to variations in its applications and biological activities.

    3-(Methylamino)-5-(methylsulfanyl)phenol: Contains a methylamino group instead of a dimethylamino group, affecting its chemical behavior.

Uniqueness

3-(Dimethylamino)-5-(methylsulfanyl)phenol is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and makes the compound valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-(dimethylamino)-5-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3

InChI Key

GTHFDBWHDYVPDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)SC)O

Origin of Product

United States

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